molecular formula C19H19ClN4O4S2 B292508 Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate

Cat. No. B292508
M. Wt: 467 g/mol
InChI Key: CEAMOGGESKFESA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves the inhibition of dihydroorotate dehydrogenase, which leads to the depletion of pyrimidine nucleotides and subsequent cell growth arrest. It has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, including leukemia, lymphoma, and solid tumors. It also exhibits immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate in lab experiments include its potent inhibitory activity against dihydroorotate dehydrogenase, its ability to induce apoptosis in cancer cells, and its immunosuppressive effects. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for the research on Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate. These include the development of more efficient synthesis methods, the identification of its potential applications in other scientific fields, such as agriculture and environmental science, and the investigation of its potential side effects and toxicity in humans.
Conclusion
In conclusion, Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate is a chemical compound that has shown promising results in scientific research. Its inhibitory activity against dihydroorotate dehydrogenase makes it a potential candidate for the treatment of cancer and autoimmune diseases. Further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and toxicity in humans.

Synthesis Methods

The synthesis of Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate involves the reaction of 2-amino-4-chlorobenzoic acid with ethyl 2-bromoacetate, followed by cyclization with 3,4-dihydro-2H-thieno[2,3-d]pyrimidin-4-one and thiolation with 2-mercaptoacetic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

Ethyl [(3-{[(4-chloroanilino)carbonyl]amino}-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit inhibitory activity against several enzymes, including dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine biosynthesis pathway. This makes it a potential candidate for the treatment of cancer and autoimmune diseases.

properties

Molecular Formula

C19H19ClN4O4S2

Molecular Weight

467 g/mol

IUPAC Name

ethyl 2-[3-[(4-chlorophenyl)carbamoylamino]-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H19ClN4O4S2/c1-4-28-14(25)9-29-19-22-16-15(10(2)11(3)30-16)17(26)24(19)23-18(27)21-13-7-5-12(20)6-8-13/h5-8H,4,9H2,1-3H3,(H2,21,23,27)

InChI Key

CEAMOGGESKFESA-UHFFFAOYSA-N

SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1NC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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